molecular formula C12H18N4O4 B1195990 Icrf 192 CAS No. 58893-33-7

Icrf 192

Cat. No.: B1195990
CAS No.: 58893-33-7
M. Wt: 282.3 g/mol
InChI Key: SVZSDPBDFJYHRY-UHFFFAOYSA-N
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Description

ICRF-192 is a bisdioxopiperazine derivative that functions as a catalytic inhibitor of DNA topoisomerase II (Topo II), a critical enzyme for DNA replication and repair. Unlike Topo II poisons (e.g., etoposide), which stabilize the enzyme-DNA covalent complex, ICRF-192 inhibits Topo II by trapping the enzyme in a closed-clamp conformation, preventing DNA strand passage and decatenation . This mechanism avoids DNA double-strand breaks, reducing genotoxic risks.

Properties

CAS No.

58893-33-7

Molecular Formula

C12H18N4O4

Molecular Weight

282.3 g/mol

IUPAC Name

3-[2-(3,5-dioxopiperazin-1-yl)butyl]piperazine-2,6-dione

InChI

InChI=1S/C12H18N4O4/c1-2-7(16-5-10(18)14-11(19)6-16)3-8-12(20)15-9(17)4-13-8/h7-8,13H,2-6H2,1H3,(H,14,18,19)(H,15,17,20)

InChI Key

SVZSDPBDFJYHRY-UHFFFAOYSA-N

SMILES

CCC(CC1C(=O)NC(=O)CN1)N2CC(=O)NC(=O)C2

Canonical SMILES

CCC(CC1C(=O)NC(=O)CN1)N2CC(=O)NC(=O)C2

Synonyms

4,4'-(1-ethyl-1,2-ethanediyl)bis-2,6-piperazinedione
ICRF 192
ICRF 192, (+-)-isomer
ICRF-192

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ICRF-192 involves the reaction of ethylenediamine with maleic anhydride to form the intermediate compound, which is then cyclized to produce the final bisdioxopiperazine structure . The reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure the correct formation of the dioxopiperazine rings.

Industrial Production Methods

Industrial production of ICRF-192 follows similar synthetic routes but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) for purification and quality control . The production process must adhere to stringent regulatory standards to ensure the compound’s purity and efficacy.

Chemical Reactions Analysis

Types of Reactions

ICRF-192 undergoes several types of chemical reactions, including hydrolysis and complexation with metal ions. The hydrolysis of ICRF-192 leads to the formation of ICRF-198, which has an ethylenediaminetetraacetic acid (EDTA)-like structure .

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

ICRF-192 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Chemistry

In chemistry, ICRF-192 is used as a chelating agent due to its ability to form stable complexes with metal ions. This property is useful in various analytical and preparative techniques .

Biology

In biological research, ICRF-192 is studied for its role in modulating cellular processes. It has been shown to inhibit the activity of topoisomerase II, an enzyme crucial for DNA replication and repair .

Medicine

ICRF-192 is primarily known for its cardioprotective effects. It is used to reduce the cardiotoxicity of anthracycline drugs in cancer therapy. The compound achieves this by chelating metal ions, thereby preventing the formation of reactive oxygen species that cause cardiac damage .

Industry

In the industrial sector, ICRF-192 is used in the production of pharmaceuticals, particularly those aimed at reducing the side effects of chemotherapy .

Comparison with Similar Compounds

Comparison with Similar Compounds

Bisdioxopiperazine Derivatives

Compound Target Mechanism Key Findings References
ICRF-192 DNA Topo II Catalytic inhibition (closed-clamp trap) Presumed similar to ICRF-193; inferred from structural and mechanistic homology.
ICRF-159 DNA Topo II Catalytic inhibition Early prototype; used clinically to reduce metastasis in soft-tissue sarcomas. Lower specificity than ICRF-193.
ICRF-193 DNA Topo II Catalytic inhibition Higher potency than ICRF-158. Induces G2/M arrest in yeast and mammalian cells. No DNA damage stabilization.
ICRF-187 DNA Topo IIβ Catalytic inhibition Reduces Topo IIβ mobility (t1/2 recovery: 3.91 s vs. 3.58 s in DMSO). No effect on Y66F mutant (p=0.822).

Comparison with Topo II Poisons

Compound Target Mechanism Key Findings References
Etoposide DNA Topo IIα Poison (stabilizes cleavage complex) Causes DNA breaks; resistance common in Topo II mutants. Synergistic toxicity with ICRF compounds.
Amsacrine DNA Topo IIα Poison Hypersensitivity in top2-1 yeast at 30°C; resistance reversed by Topo II overexpression.

Key Experimental Findings

  • Yeast Model Sensitivity :

    • top2-1 yeast strains exhibit hypersensitivity to ICRF-159/193 at 30°C (reduced Topo II activity), confirming Topo II as the primary target .
    • Overexpression of Topo II reduces susceptibility to ICRF compounds but increases sensitivity to etoposide .
  • Fluorescence Recovery after Photobleaching (FRAP): ICRF-187 reduces Topo IIβ mobility (t1/2 recovery: 3.91 s vs.
  • Mutant-Specific Effects :

    • H58Y and T65I Topo IIβ mutants show significant changes in mobile fractions with ICRF-187 (p=0.043 and p=0.031, respectively), suggesting structural impacts on inhibitor binding .

Advantages and Limitations

  • Advantages of ICRF-192 Analogs :

    • Avoid DNA damage, reducing secondary malignancies.
    • Synergize with Topo II poisons by preventing repair of poison-induced lesions .
  • Limitations :

    • Lower cytotoxicity compared to poisons; primarily cytostatic.
    • Resistance mechanisms (e.g., Topo II mutations) remain understudied .

Q & A

How should researchers design experiments to evaluate the biochemical effects of ICRF-192 on DNA topoisomerase II dynamics?

Basic Research Question
To assess ICRF-192's inhibitory effects, employ Fluorescence Recovery After Photobleaching (FRAP) assays to measure changes in enzyme mobility and binding kinetics. Key steps include:

  • Cell Line Selection : Use cell lines expressing fluorescently tagged DNA topoisomerase IIβ (e.g., EGFP-TOP2B) to track real-time dynamics .
  • Dose Optimization : Titrate ICRF-192 concentrations (e.g., 20 µM) against controls (e.g., DMSO) to establish dose-response relationships .
  • Data Validation : Replicate experiments (n ≥ 10) to calculate mobile fractions and recovery half-times (t1/2) for statistical robustness .

How can researchers resolve contradictions in ICRF-192’s inhibitory efficacy across different experimental models?

Advanced Research Question
Contradictions may arise from variations in cell type, assay conditions, or enzyme isoforms. Mitigate these by:

  • Cross-Model Validation : Compare results across multiple systems (e.g., wild-type vs. mutant TOP2B isoforms) to isolate confounding variables .
  • Meta-Analysis : Aggregate data from FRAP, enzymatic activity assays, and structural studies to identify trends or outliers .
  • Mechanistic Studies : Use molecular dynamics simulations to probe ICRF-192’s binding interactions with TOP2B, accounting for mutations like H58Y that alter enzyme stability .

What methodological considerations are critical for determining ICRF-192’s optimal inhibitory concentration in vitro?

Basic Research Question
Optimize concentrations through:

  • Dose-Response Curves : Test a range (e.g., 5–50 µM) to identify the IC50 using kinetic assays (e.g., ATPase activity inhibition) .
  • Temporal Controls : Monitor time-dependent effects (e.g., pre- vs. post-treatment fluorescence recovery) to account for delayed inhibition .
  • Vehicle Controls : Include DMSO or buffer-only controls to distinguish compound-specific effects from solvent artifacts .

How can researchers ensure reproducibility when analyzing ICRF-192’s impact on nuclear enzyme dynamics?

Advanced Research Question
Enhance reproducibility by:

  • Standardized Protocols : Adopt uniform FRAP parameters (e.g., laser intensity, bleach duration) across labs to minimize technical variability .
  • Data Transparency : Publish raw datasets (e.g., fluorescence recovery curves) alongside metadata (e.g., cell passage number, incubation temperature) .
  • Collaborative Validation : Partner with independent labs to replicate findings using shared reagents and protocols .

What controls are essential for isolating ICRF-192-specific effects in cellular assays?

Basic Research Question
Critical controls include:

  • Negative Controls : Untreated cells or cells exposed to vehicle (e.g., DMSO) to establish baseline enzyme dynamics .
  • Positive Controls : Cells treated with established TOP2 inhibitors (e.g., etoposide) to benchmark ICRF-192’s efficacy .
  • Genetic Controls : Use CRISPR-edited cell lines lacking TOP2B to confirm target specificity .

How can multi-omics approaches enhance the interpretation of ICRF-192’s cellular effects?

Advanced Research Question
Integrate multi-omics data to contextualize findings:

  • Transcriptomics : Pair RNA-seq with FRAP data to identify pathways co-regulated with TOP2B inhibition .
  • Proteomics : Use mass spectrometry to detect post-translational modifications (e.g., phosphorylation) induced by ICRF-192 .
  • Bioinformatics : Leverage computational pipelines (e.g., pathway enrichment analysis) to map systemic impacts beyond direct enzyme inhibition .

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